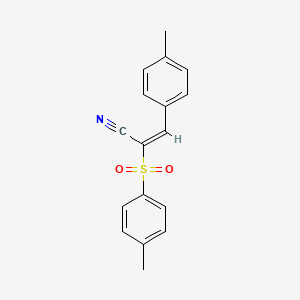![molecular formula C17H12ClN3O4 B7460205 4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)
4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CPOP and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CPOP is not fully understood. However, it is believed that CPOP inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, CPOP has been found to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully understand the mechanism of action of CPOP.
Biochemical and Physiological Effects
CPOP has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, CPOP has been found to have anti-inflammatory and anti-oxidant effects. Additionally, CPOP has been found to have neuroprotective effects, which could make it useful in the treatment of neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPOP is its potential as a new cancer therapy. Additionally, CPOP has been found to have a wide range of other potential applications in scientific research. However, there are also some limitations to the use of CPOP in lab experiments. For example, the synthesis of CPOP is a complex process that requires careful attention to detail and precise control of reaction conditions. Additionally, further research is needed to fully understand the mechanism of action of CPOP.
Orientations Futures
There are many potential future directions for research on CPOP. One area of research could be the development of new cancer therapies based on CPOP. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its potential applications in the treatment of neurological diseases. Finally, more research is needed to explore the potential of CPOP as an anti-inflammatory and anti-oxidant agent.
Méthodes De Synthèse
The synthesis of CPOP involves the reaction of 4-chloro-3-nitrobenzoic acid with 5-phenyl-1,2-oxazole-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained through the reaction of the resulting intermediate with N-methylmorpholine and benzoyl chloride. The synthesis of CPOP is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
CPOP has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. CPOP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, CPOP has been found to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of a wide range of diseases.
Propriétés
IUPAC Name |
4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-14-7-6-12(8-15(14)21(23)24)17(22)19-10-13-9-16(25-20-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPZLCGHAXBZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7460141.png)
![2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7460154.png)
![3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460158.png)
![5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B7460161.png)




![2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7460199.png)

![N-[3-(dimethylamino)propyl]-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7460223.png)
![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)
